3-Bromo-8-(trifluoromethoxy)quinoline
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Overview
Description
3-Bromo-8-(trifluoromethoxy)quinoline is an organic compound with the molecular formula C10H5BrF3NO and a molecular weight of 292.05 g/mol . This compound is characterized by the presence of a bromine atom at the third position and a trifluoromethoxy group at the eighth position on a quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 3-Bromo-8-(trifluoromethoxy)quinoline involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, and the reaction is carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The process may include steps for purification such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-8-(trifluoromethoxy)quinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to quinoline N-oxides or reduced quinoline derivatives, respectively.
Scientific Research Applications
3-Bromo-8-(trifluoromethoxy)quinoline has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound is studied for its biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-8-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-8-(trifluoromethoxy)quinoline: Similar structure but with the bromine atom at the fifth position.
8-Bromo-6-(trifluoromethoxy)quinoline: Similar structure but with the bromine atom at the sixth position.
Uniqueness
3-Bromo-8-(trifluoromethoxy)quinoline is unique due to the specific positioning of the bromine and trifluoromethoxy groups on the quinoline ring. This unique arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-bromo-8-(trifluoromethoxy)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-7-4-6-2-1-3-8(9(6)15-5-7)16-10(12,13)14/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOLRSDKPOYQJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)OC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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